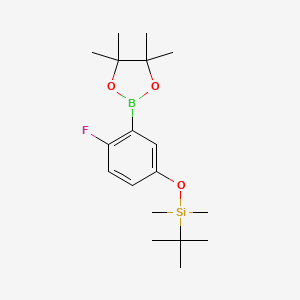

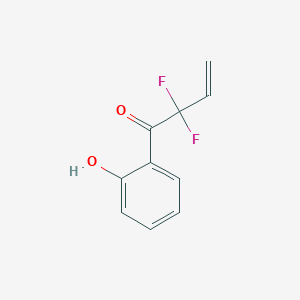

2,2-Difluoro-1-(2-hydroxyphenyl)but-3-en-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

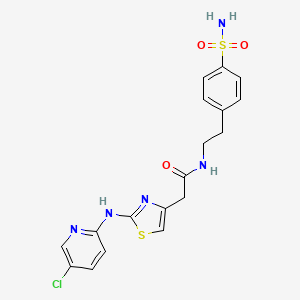

2,2-Difluoro-1-(2-hydroxyphenyl)but-3-en-1-one is a chemical compound with the IUPAC name 2,2-difluoro-1-(2-hydroxyphenyl)ethanone . It is used for pharmaceutical testing .

Molecular Structure Analysis

The InChI code for 2,2-Difluoro-1-(2-hydroxyphenyl)but-3-en-1-one is 1S/C8H6F2O2/c9-8(10)7(12)5-3-1-2-4-6(5)11/h1-4,8,11H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2-Difluoro-1-(2-hydroxyphenyl)but-3-en-1-one, such as its melting point, boiling point, density, molecular formula, and molecular weight, can be found in chemical databases .Wissenschaftliche Forschungsanwendungen

Copper-Selective Electrode Development

The compound has been studied for its potential use in the development of copper-selective electrodes. For instance, a related compound, 1-Phenyl-2-(2-hydroxyphenylhydrazo)butane-1,3-dione, was used as an effective ionophore for copper-selective poly(vinyl) chloride (PVC) membrane electrodes. This demonstrates the compound's utility in enhancing the selectivity and sensitivity of chemical sensors for metal ions, such as copper, in various matrices including soils and alloys, showcasing its importance in environmental monitoring and material science (Kopylovich, Mahmudov, & Pombeiro, 2011).

Lithium-Ion Batteries

Research into the synthesis and application of related difluoro compounds has indicated their potential in the development of lithium-ion batteries. For example, 1,1-Difluoro-1-alkenes have been investigated as electrolyte additives for high-charge-voltage lithium-ion batteries. These studies highlight the role of difluoro compounds in inducing favorable solid electrolyte interphase (SEI) formation, thereby enhancing the cycle performance and efficiency of lithium-ion batteries, a critical aspect of energy storage technology (Kubota et al., 2012).

Chemical Synthesis and Modification

The compound's structure has been leveraged in chemical synthesis, particularly in the generation of polyfluoro-1-(tosyloxy)prop-1-enyllithiums and their reactions with electrophiles. This process facilitates the synthesis of various coupling products, demonstrating the compound's utility in organic synthesis and the development of new chemical entities with potential pharmaceutical applications (Funabiki et al., 1998).

Enantioselective Difluorination

In the realm of organic chemistry, enantio- and diastereoselective synthesis of 1,2-difluorides via catalyzed difluorination of cinnamamides has been reported. This method, using HF-pyridine as a fluoride source, affords compounds containing vicinal, fluoride-bearing stereocenters, demonstrating the compound's relevance in the precise and selective synthesis of fluorinated organic compounds, which are increasingly important in medicinal chemistry and drug development (Haj, Banik, & Jacobsen, 2019).

Fluorophenol Synthesis

The compound's derivates have been applied in synthesizing gem-difluoro enones or substituted fluorophenols, showcasing its versatility as a building block in organic synthesis. This underlines the importance of such compounds in the development of fluorinated organic molecules, which possess unique properties beneficial for pharmaceuticals, agrochemicals, and material science (Lefebvre, Brigaud, & Portella, 1998).

Safety And Hazards

Eigenschaften

IUPAC Name |

2,2-difluoro-1-(2-hydroxyphenyl)but-3-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O2/c1-2-10(11,12)9(14)7-5-3-4-6-8(7)13/h2-6,13H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGODOCVEEGYGOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C(=O)C1=CC=CC=C1O)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Difluoro-1-(2-hydroxyphenyl)but-3-en-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

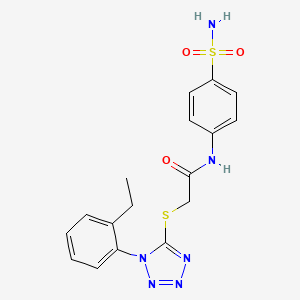

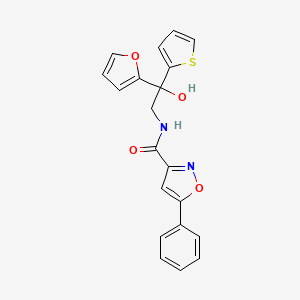

![11-(4-Chlorophenyl)-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),4(9),5,7,10,13,15-heptaen-3-one](/img/structure/B2881690.png)

![5-((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2881694.png)

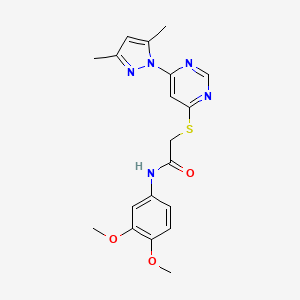

![8-(3,5-Dimethylpyrazolyl)-1-[(4-methoxyphenyl)methyl]-3-methyl-7-(methylethyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2881703.png)